molecular formula C22H22ClNO2 B3851464 2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol

2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol

Cat. No.: B3851464
M. Wt: 367.9 g/mol
InChI Key: OXUXYTPIJDCNPE-UHFFFAOYSA-N
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Description

2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol is an organic compound that features a complex structure with multiple functional groups, including an alcohol, an ether, and an amine

Properties

IUPAC Name

2-[benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO2/c23-20-9-11-21(12-10-20)26-22-8-4-7-19(15-22)17-24(13-14-25)16-18-5-2-1-3-6-18/h1-12,15,25H,13-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUXYTPIJDCNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic aromatic substitution reaction, where a benzylamine derivative reacts with a chlorophenoxybenzyl halide under basic conditions to form the desired product . The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenol: Shares the chlorophenoxy group but lacks the benzyl and amino groups.

    Benzylamine: Contains the benzyl and amino groups but lacks the chlorophenoxy group.

    Phenoxyethanol: Contains the phenoxy and ethanol groups but lacks the benzyl and amino groups.

Uniqueness

2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various fields of research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol
Reactant of Route 2
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2-[Benzyl-[[3-(4-chlorophenoxy)phenyl]methyl]amino]ethanol

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